molecular formula C17H22N4O B6085074 2-(1H-benzimidazol-2-ylmethyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one

2-(1H-benzimidazol-2-ylmethyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one

Cat. No.: B6085074
M. Wt: 298.4 g/mol
InChI Key: GNRQLPHHTMIHTA-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-ylmethyl)-7-methyl-2,7-diazaspiro[45]decan-6-one is a complex organic compound featuring a benzimidazole moiety linked to a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylmethyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives. The spirocyclic structure is then introduced through a series of cyclization reactions involving appropriate precursors.

  • Step 1: Synthesis of Benzimidazole Core

      Reagents: o-Phenylenediamine, formic acid

      Conditions: Reflux in an acidic medium

  • Step 2: Formation of Spirocyclic Structure

      Reagents: Appropriate cyclic ketones or aldehydes

      Conditions: Cyclization under basic or acidic conditions, often requiring a catalyst

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-ylmethyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one can undergo various chemical reactions, including:

  • Oxidation: : The benzimidazole ring can be oxidized to form N-oxides.

      Reagents: Hydrogen peroxide, m-chloroperbenzoic acid

      Conditions: Mild to moderate temperatures

  • Reduction: : The compound can be reduced to modify the benzimidazole ring or the spirocyclic structure.

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Typically performed in an inert atmosphere

  • Substitution: : Electrophilic or nucleophilic substitution reactions can occur on the benzimidazole ring.

      Reagents: Halogenating agents, nucleophiles

      Conditions: Varies depending on the specific substitution

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring typically yields N-oxides, while reduction can lead to various hydrogenated derivatives.

Scientific Research Applications

2-(1H-benzimidazol-2-ylmethyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylmethyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of biological pathways, resulting in therapeutic effects such as anticancer or antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Spirocyclic Compounds: Similar spirocyclic structures are found in various natural products and synthetic drugs.

Uniqueness

What sets 2-(1H-benzimidazol-2-ylmethyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one apart is its unique combination of a benzimidazole ring with a spirocyclic structure, which may confer distinct biological activities and chemical properties not found in other compounds.

This detailed overview provides a comprehensive understanding of 2-(1H-benzimidazol-2-ylmethyl)-7-methyl-2,7-diazaspiro[45]decan-6-one, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylmethyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-20-9-4-7-17(16(20)22)8-10-21(12-17)11-15-18-13-5-2-3-6-14(13)19-15/h2-3,5-6H,4,7-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRQLPHHTMIHTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2(C1=O)CCN(C2)CC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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